molecular formula C18H19N5O3S2 B2887429 ethyl 2-(2-((7H-purin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 710289-01-3

ethyl 2-(2-((7H-purin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2887429
CAS RN: 710289-01-3
M. Wt: 417.5
InChI Key: QAUAMUFNFBJTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of purine and thiophene. Purines are biologically significant molecules found in many organisms, including humans, where they serve as building blocks for DNA and RNA. Thiophenes are sulfur-containing heterocyclic compounds that are often used in pharmaceuticals and organic electronics .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings (purine and thiophene) and functional groups (thioacetamido and carboxylate). The exact structure would depend on the specific positions of these groups on the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the carboxylate group could make it polar and potentially soluble in water .

Scientific Research Applications

Synthesis and Anticancer Activity

Research demonstrates the use of related ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate compounds in the synthesis of new heterocycles, such as pyrimidine and thiazole derivatives, which have shown potent anticancer activity against colon cancer cell lines (Abdel-Motaal, M., Alanzy, Asmaa L., & Asem, M., 2020). This indicates the compound's role in developing anticancer agents.

Heterocyclization Reactions

The compound has been used in heterocyclization reactions to synthesize various heterocyclic systems, highlighting its flexibility and utility in medicinal chemistry for creating compounds with potential pharmaceutical applications (Wardaman, Wagnat Wahba, 2000).

Antitumor Evaluation

Further investigations into derivatives of ethyl 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene have led to the synthesis of compounds comprising thiophene, thiazole, pyrazole, pyridine, and pyrimidine rings, with many displaying high inhibitory effects on various human cancer cell lines, underscoring the compound's significance in antitumor research (Shams, H., Mohareb, R., Helal, M. H., & Mahmoud, Amira, 2010).

Anti-Rheumatic Potential

Studies have also explored its derivatives for anti-rheumatic effects, demonstrating significant antioxidant, analgesic, and anti-rheumatic properties, which opens up avenues for developing new therapeutic agents for rheumatic diseases (Sherif, Y., & Hosny, N., 2014).

Antimicrobial and Antioxidant Studies

The synthesis of lignan conjugates and evaluation for antimicrobial and antioxidant activities revealed that some compounds exhibit excellent properties, demonstrating the broader potential of this chemical scaffold in developing agents with antimicrobial and antioxidant effects (Raghavendra, K., et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

ethyl 2-[[2-(7H-purin-6-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c1-2-26-18(25)13-10-5-3-4-6-11(10)28-16(13)23-12(24)7-27-17-14-15(20-8-19-14)21-9-22-17/h8-9H,2-7H2,1H3,(H,23,24)(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUAMUFNFBJTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.